molecular formula C10H19ClO B12093386 2-Methylnonanoyl chloride CAS No. 88663-32-5

2-Methylnonanoyl chloride

Cat. No.: B12093386
CAS No.: 88663-32-5
M. Wt: 190.71 g/mol
InChI Key: NGOJSTOSDGWTAI-UHFFFAOYSA-N
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Description

Nonanoyl chloride, 2-methyl-, also known as 2-methylnonanoyl chloride, is an organic compound with the molecular formula C10H19ClO. It is a derivative of nonanoic acid, where a chlorine atom replaces the hydroxyl group, and a methyl group is attached to the second carbon of the nonanoic acid chain. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoyl chloride, 2-methyl-, can be synthesized through the reaction of 2-methylnonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acid chloride .

Industrial Production Methods

On an industrial scale, the production of nonanoyl chloride, 2-methyl-, involves the reaction of 2-methylnonanoic acid with phosgene (COCl2) or thionyl chloride. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is exothermic and requires careful handling of the reagents and products .

Chemical Reactions Analysis

Types of Reactions

Nonanoyl chloride, 2-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Mechanism of Action

Comparison with Similar Compounds

Nonanoyl chloride, 2-methyl-, can be compared with other similar compounds, such as:

The uniqueness of nonanoyl chloride, 2-methyl-, lies in its specific structure, which provides distinct steric and electronic effects, influencing its reactivity and the properties of the products formed from its reactions .

Biological Activity

2-Methylnonanoyl chloride, a member of the acyl chloride family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Chemical Formula : C11H21ClO
  • Molecular Weight : 206.74 g/mol
  • CAS Number : 5238-27-7

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of key findings from various studies:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has MIC values ranging from 16 to 250 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa125

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Cell Lines Tested : The compound has been evaluated against human cervical cancer cells and other tumor-derived cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) for cervical cancer cells was reported at approximately 20 µM, indicating potent anticancer activity .

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
Human Cervical Cancer20
Human Lung Adenocarcinoma35
Human Colorectal Cancer>50

The anticancer mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of various acyl chlorides, including this compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound significantly reduced bacterial viability in vitro compared to standard antibiotics .
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study concluded that the compound not only inhibits cell growth but also triggers apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Properties

IUPAC Name

2-methylnonanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-3-4-5-6-7-8-9(2)10(11)12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOJSTOSDGWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508027
Record name 2-Methylnonanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88663-32-5
Record name 2-Methylnonanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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